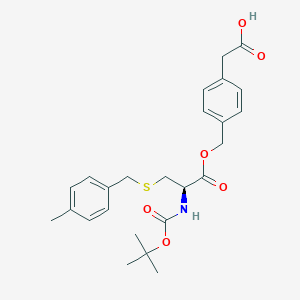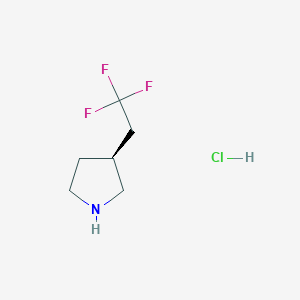
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate, also known as TBTC, is a derivative of azepane-1-carboxylate, a compound found in various plants and animals. TBTC is a valuable synthetic intermediate with a wide range of applications in pharmaceuticals and other fields. It is a versatile compound used in a variety of chemical reactions, including the synthesis of active pharmaceutical ingredients, and has been studied extensively in recent years.
Mécanisme D'action
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is an intermediate in a variety of chemical reactions, and its mechanism of action is determined by the specific reaction in which it is used. Generally, it acts as a nucleophile, reacting with electrophilic substrates to form a new covalent bond. It can also act as a catalyst, increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound and has not been studied for its effects on the human body. However, it has been studied for its effects on other organisms, such as bacteria and fungi. In these studies, tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has been found to have antifungal, antibacterial, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly toxic compound and should be handled with extreme care. It is also not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has a wide range of potential applications in the field of pharmaceuticals and other industries. It could be used to develop new APIs and other compounds such as polymers, surfactants, and dyes. It could also be used to develop new methods for synthesizing APIs and other compounds. Additionally, it could be used to improve existing methods for synthesizing APIs and other compounds. Finally, it could be used to develop new methods for delivering APIs and other compounds to their target sites in the body.
Méthodes De Synthèse
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is synthesized via the reaction of tert-butyl (3S)-3-azepane-1-carboxylate with 1H-triazole. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at a temperature of 80–90 °C for 2–3 hours. The product is then precipitated and collected by filtration.
Applications De Recherche Scientifique
Tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has been used extensively in scientific research, particularly in the field of pharmaceuticals. It has been used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as antifungals, anti-inflammatories, and antiarrhythmics. It has also been used in the synthesis of other compounds such as antibiotics, antimalarials, and antivirals. tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate has also been used in the synthesis of a variety of other compounds, including polymers, surfactants, and dyes.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAVLKWFQUTLC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

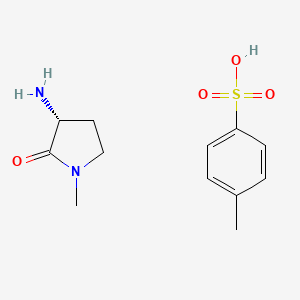
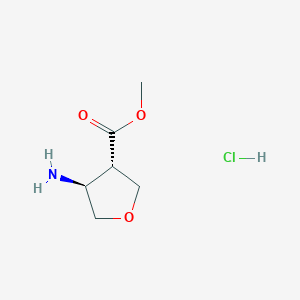
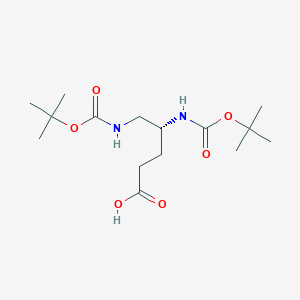
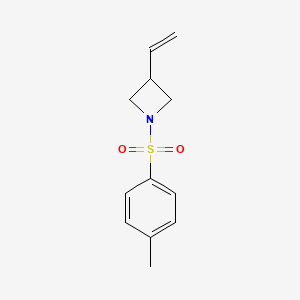
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
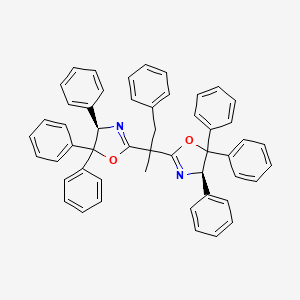

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
